[(S)-1-Bromoethyl]benzene [(S)-1-Bromoethyl]benzene
Brand Name: Vulcanchem
CAS No.: 3756-40-9
VCID: VC8179537
InChI: InChI=1S/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m0/s1
SMILES: CC(C1=CC=CC=C1)Br
Molecular Formula: C8H9B
Molecular Weight: 185.06 g/mol

[(S)-1-Bromoethyl]benzene

CAS No.: 3756-40-9

Cat. No.: VC8179537

Molecular Formula: C8H9B

Molecular Weight: 185.06 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-Bromoethyl]benzene - 3756-40-9

Specification

CAS No. 3756-40-9
Molecular Formula C8H9B
Molecular Weight 185.06 g/mol
IUPAC Name [(1S)-1-bromoethyl]benzene
Standard InChI InChI=1S/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m0/s1
Standard InChI Key CRRUGYDDEMGVDY-ZETCQYMHSA-N
Isomeric SMILES C[C@@H](C1=CC=CC=C1)Br
SMILES CC(C1=CC=CC=C1)Br
Canonical SMILES CC(C1=CC=CC=C1)Br

Introduction

Structural and Stereochemical Properties

Molecular Architecture

The [(S)-1-Bromoethyl]benzene molecule comprises a benzene ring bonded to a brominated ethyl group. The bromine atom is attached to the chiral center of the ethyl chain, resulting in the (S)-configuration. Key structural features include:

  • 18 bonds: 9 non-hydrogen bonds (6 aromatic, 1 rotatable C–C bond) .

  • Stereochemistry: The (S)-configuration is defined by the Cahn-Ingold-Prelog priority rules, with the bromine atom occupying the lowest priority position.

Table 1: Structural Descriptors of [(S)-1-Bromoethyl]benzene

PropertyValueSource
Molecular FormulaC₈H₉Br
Molecular Weight185.06 g/mol
SMILESCC@@HC₁=CC=CC=C₁
InChIKeyCRRUGYDDEMGVDY-ZETCQYMHSA-N
Rotatable Bonds1

Spectroscopic and Physical Properties

The compound’s physical characteristics are critical for laboratory handling:

  • Boiling Point: 200°C .

  • Density: 1.36 g/cm³ at 20°C .

  • Refractive Index: 1.56 .

  • Solubility: Likely soluble in organic solvents like dichloromethane or ether, though experimental data remain scarce.

Synthesis and Industrial Production

Table 2: Supplier Specifications

SupplierPurityPrice (100g)Storage Conditions
TCI Chemicals>95%$98.000–10°C, inert gas
Win-Win Chemical98% e.e.$1.90/gDry, cool environment

Applications in Organic Synthesis

Asymmetric Alkylation

The bromine atom’s electronegativity and the chiral center make [(S)-1-Bromoethyl]benzene a potent electrophile in SN2 reactions. For example:

  • Pharmaceutical Intermediates: Synthesis of (S)-ibuprofen via nucleophilic displacement with a carboxylate anion.

  • Ligand Preparation: Chiral phosphines or amines for transition-metal catalysis .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl-ethyl bond formation, though the bromide’s steric hindrance may require optimized conditions .

ParameterValueSource
Flash Point96°C
Hazard StatementsH315, H319
Precautionary MeasuresP264, P280, P305+P351+P338

Research Frontiers and Challenges

Enantioselective Synthesis

Recent efforts focus on improving e.e. through biocatalysis or flow chemistry. For instance, immobilized lipases have achieved 99% e.e. in related bromoethylarenes .

Environmental Impact

As a brominated compound, environmental persistence and toxicity warrant study. Biodegradation pathways remain uncharacterized.

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